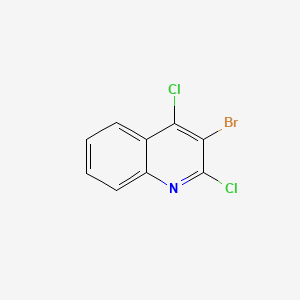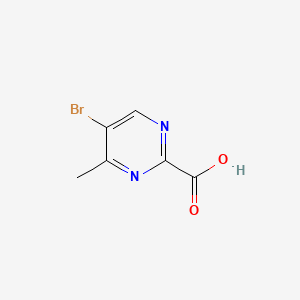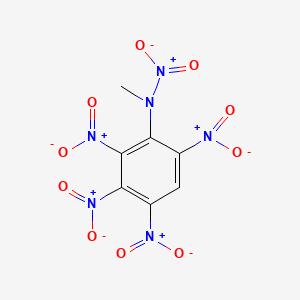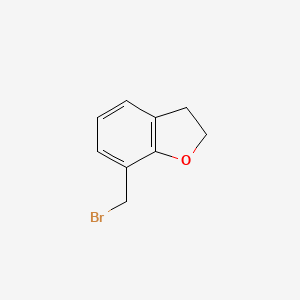
THIOPHOSPHORYL-PMMH-3 DENDRIMER, GENERATION 1.0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophosphoryl-PMMH-3 Dendrimer, Generation 10, is a dendritic polymer with a thiophosphoryl core Dendrimers are highly branched, star-shaped macromolecules with a well-defined, homogeneous, and monodisperse structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, involves a multi-step process. The core of the dendrimer is formed by the reaction of thiophosphoryl chloride with appropriate monomers. The branching units are then added through successive reactions, typically involving nucleophilic substitution or condensation reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this dendrimer involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and scalability.
化学反応の分析
Types of Reactions
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, can undergo various chemical reactions, including:
Oxidation: The thiophosphoryl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphoryl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms in the thiophosphoryl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophosphoryl derivatives.
科学的研究の応用
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or a catalyst support due to its high surface area and functional groups.
Biology: Employed in drug delivery systems for targeted therapy, owing to its ability to encapsulate drugs and release them at specific sites.
Medicine: Investigated for its potential in imaging and diagnostic applications, such as contrast agents in magnetic resonance imaging (MRI).
Industry: Utilized in the development of advanced materials, including coatings, adhesives, and nanocomposites.
作用機序
The mechanism of action of Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, depends on its application. In drug delivery, the dendrimer encapsulates the drug molecules within its branches, protecting them from degradation and allowing for controlled release. The thiophosphoryl groups can interact with biological molecules, facilitating targeted delivery and enhancing therapeutic efficacy. In catalysis, the dendrimer’s functional groups provide active sites for chemical reactions, improving reaction rates and selectivity.
類似化合物との比較
Similar Compounds
Thiophosphoryl-PMMH-3 Dendrimer, Generation 0.5: A lower generation dendrimer with fewer branching units and a smaller size.
Thiophosphoryl-PMMH-24 Dendrimer, Generation 3.5: A higher generation dendrimer with more branching units and a larger size.
Uniqueness
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, is unique due to its balanced size and functionality. It offers a good compromise between the simplicity of lower generation dendrimers and the high functionality of higher generation dendrimers. This makes it versatile for various applications, providing sufficient functional groups for chemical reactions while maintaining manageable synthesis and characterization.
特性
CAS番号 |
173612-58-3 |
|---|---|
分子式 |
C24H24Cl6N6O3P4S4 |
分子量 |
909.33 |
IUPAC名 |
N-[[4-bis[4-[[dichlorophosphinothioyl(methyl)hydrazinylidene]methyl]phenoxy]phosphinothioyloxyphenyl]methylideneamino]-N-dichlorophosphinothioylmethanamine |
InChI |
InChI=1S/C24H24Cl6N6O3P4S4/c1-34(40(25,26)44)31-16-19-4-10-22(11-5-19)37-43(47,38-23-12-6-20(7-13-23)17-32-35(2)41(27,28)45)39-24-14-8-21(9-15-24)18-33-36(3)42(29,30)46/h4-18H,1-3H3 |
InChIキー |
GHSPLWJCBVPQQG-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(Cl)Cl)OC3=CC=C(C=C3)C=NN(C)P(=S)(Cl)Cl)P(=S)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


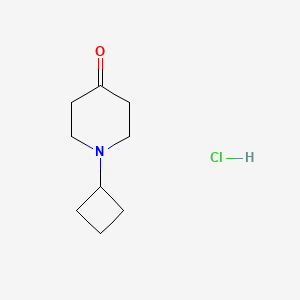
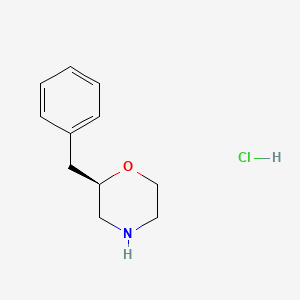
![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)
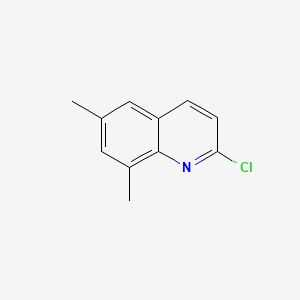
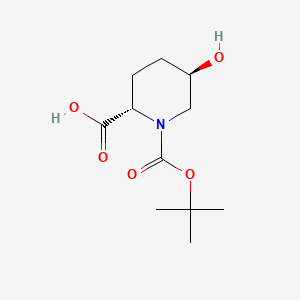
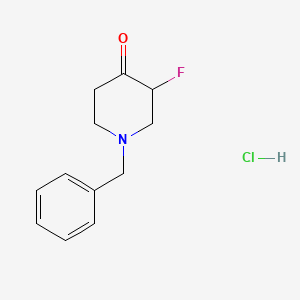
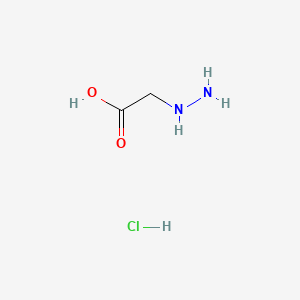
![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)
